molecular formula C20H14O4 B1677637 Phenolphthalein CAS No. 77-09-8

Phenolphthalein

Cat. No. B1677637
CAS RN: 77-09-8
M. Wt: 318.3 g/mol
InChI Key: KJFMBFZCATUALV-UHFFFAOYSA-N
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Description

Phenolphthalein is a chemical compound with the formula C20H14O4 . It is often used as an indicator in acid-base titrations . In this application, it turns colorless in acidic solutions and pink in basic solutions . It belongs to the class of dyes known as phthalein dyes . Phenolphthalein is slightly soluble in water and usually is dissolved in alcohols in experiments .


Synthesis Analysis

Phenolphthalein is synthesized by condensation of phthalic anhydride with two equivalents of phenol under acidic conditions . It was discovered in 1871 by the German chemist Adolf von Baeyer .


Molecular Structure Analysis

Phenolphthalein’s structure consists of three aromatic rings connected by two carbon atoms . In an acidic solution, phenolphthalein remains colorless, but in an alkaline solution, it turns pink .


Chemical Reactions Analysis

Phenolphthalein is often used as an indicator in acid-base titrations . For this application, it turns colorless in acidic solutions and pink in basic solutions . It is a weak acid, which can lose H+ ions in solution . The nonionized phenolphthalein molecule is colorless and the double deprotonated phenolphthalein ion is fuchsia .


Physical And Chemical Properties Analysis

Phenolphthalein is a white powder soluble in water (400 mg/L), and it has a density of 1.277 g/cm3 at 32 ºC . Its melting point is in the range of 259-261 ºC . Its molar mass is 318.32 g/mol .

Scientific Research Applications

Carcinogenicity Studies

Phenolphthalein has been examined for its carcinogenic potential in experimental models. Studies have shown that phenolphthalein exposure can cause multiple carcinogenic effects in both rats and mice, including neoplasms in the kidney, adrenal medulla, hematopoietic system, and ovary. This suggests the compound's complex biological activities, including estrogenic and clastogenic properties, contribute to its carcinogenic effects (Dunnick & Hailey, 1996).

Genotoxicity and Cellular Transformation

Further research has demonstrated phenolphthalein's cell-transforming activity and genotoxicity. In cultured Syrian hamster embryo cells, phenolphthalein induced dose-dependent morphological transformations, gene mutations, and chromosomal aberrations, providing evidence of its mutagenic and clastogenic activities, which may be mechanisms for its carcinogenicity in rodents (Tsutsui et al., 1997).

Applications in Concrete Research

Phenolphthalein's role extends into materials science, particularly in determining the carbonation depth in concrete. The traditional use of phenolphthalein indicator for this purpose has been compared with modern techniques like thermalgravimetric analysis and X-ray diffraction analysis. Research has shown that these modern methods can provide a more accurate assessment of carbonation depth, challenging phenolphthalein's traditional application (Chang & Chen, 2006).

Fluorescent Probe for Metal Ion Detection

Phenolphthalein aldehyde has been synthesized and used as a fluorescent probe for detecting holmium ions, demonstrating excellent selectivity and sensitivity. This application highlights phenolphthalein's potential in analytical chemistry for the detection and bioimaging of specific metal ions (Guo et al., 2015).

Metabolism and Disposition Studies

Investigations into the metabolism and disposition of phenolphthalein in rodents have provided insights into its pharmacokinetics, identifying major and minor metabolites and exploring its excretion patterns. These studies are crucial for understanding phenolphthalein's biological effects and potential toxicities (Griffin et al., 1998).

Safety And Hazards

Phenolphthalein may cause eye irritation and skin irritation . It may be harmful if swallowed and may cause irritation of the digestive tract . It was used widely in over-the-counter laxatives, but in 1999 the U.S. Food and Drug Administration banned its use in such medicines because animal studies indicated that it may cause cancer in humans .

properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one
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InChI

InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H
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InChI Key

KJFMBFZCATUALV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
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Molecular Formula

C20H14O4
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DSSTOX Substance ID

DTXSID0021125
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Molecular Weight

318.3 g/mol
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Physical Description

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature
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Density

1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C
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Vapor Pressure

6.7X10-13 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Stimulant drugs alter fluid and electrolyte absorption, producing net intestinal fluid accumulation and laxation. Increased concentrations of cyclic 3'-5'-adenosine monophosphate (CAMP) occurring in clonic mucosal cells may alter the permeability of these cells leading to net fluid accumulation and laxative action. Phenolphthalein also acts directly or reflexly to increase the the activity of the small intestine. Phenolphthalein acts mainly on the colon about 6 hours after ingestion., When taken orally, it is thought to be dissolved by intestinal juices and bile and to stimulate intestinal musculature, chiefly that of colon., Phenolphthalein increased intestinal fluid volume in rat colon in situ, apparently via stimulation of prostaglandin E biosynthesis in colon., Water absorption from intestines of 6 pt with ileostomies and from rats was measured after administration of phenolphthalein. Results indicate that some laxative effects result from inhibition of water absorption in large and small intestines., .... A catechol metabolite of PT, hydroxyphenolphthalein (PT-CAT), was recently identified and may be the molecular species responsible for at least part of the toxicity/carcinogenicity of PT. We hypothesize that PT-CAT inhibits the enzyme catechol-O-methyltransferase (COMT) and therefore potentiates genotoxicity by either PT-CAT itself or the endogenous catechol estrogens (CEs) in susceptible tissues. The present studies were conducted to determine the effects of PT treatment and PT-CAT itself on the COMT-mediated metabolism of 4- and 2-hydroxyestradiol both in vitro and in vivo. Female mice were treated with PT (50 mg/kg/d) for 21 days and then euthanized. PT-CAT concentration in urine reached plateau levels by 7 days of exposure. An O-methylated metabolite of PT-CAT was detected in feces. In vitro experiments demonstrated that PT treatment resulted in an increase in free CEs, which are normally cleared by COMT and a concurrent decrease in the capacity of hepatic catechol clearance by COMT. In vitro, PT-CAT was a substrate of COMT, with kinetic properties within the range measured with endogenous substrates. PT-CAT was an extremely potent mixed-type inhibitor of the O-methylation of the catechol estrogens, with 90-300 nM IC50s.
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Product Name

Phenolphthalein

Color/Form

White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder

CAS RN

77-09-8; 5768-87-6, 77-09-8
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Melting Point

496 to 504 °F (NTP, 1992), 262.5 °C
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask equipped with mechanical stirrer, thermometer, nitrogen inlet and reflux condenser, 10.0 g of phthalic anhydride (0.067 moles) and 15 g of ionic liquid catalyst composition (zinc chloride and 1-butyl-3-methyl-imidazolium) (60 wt. % based on total weight of reactants) were charged to the round bottom flask followed by 14.3 g phenol (2.25 molar equivalents based on phthalic anhydride) and 1.9 g chlorosulphonic acid (0.2 molar equivalents based on phthalic anhydride), while maintaining the round bottom flask in a nitrogen atmosphere at 50 to 60° C. The reaction mixture was then heated with stirring at 120° C. (bath temperature). Over the course of the reaction (24 hours), the reaction mass progressively turned from orange to brownish orange to deep brown. After 24 hours, the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene. The viscous mass produced by the addition of toluene was stirred at 85° C. for about 30 min. The supernatant (containing the ionic liquid catalyst composition, toluene, and unreacted starting material) was decanted and the remaining viscous mass was then heated with 150 mL water and stirred at 85° C. for about 30 min. The solidified phenolphthalein was filtered while hot and washed until the supernatant was neutral with cold, distilled water to obtain crude phenolphthalein. The resulting brownish yellow solid was dried under vacuum at 100° C. overnight. The yield of crude phenolphthalein was 18.7 g (89 mol %) and the purity was 96.08 wt. %.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ionic liquid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
14.3 g
Type
reactant
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Quantity
1.9 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phenolphthalein is synthesized by standard methods involving a condensation reaction with phthalic anhydride and phenol under appropriate reaction conditions. Substituted phenolpthalein derivatives are obtained from the correspondingly substituted phthalic anhydride and in a similar manner.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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